2-(Piperazin-1-yl)propanamide dihydrochloride

Medicinal Chemistry Scaffold Design Bioisostere Engineering

Procurement managers and med-chem teams frequently face inconsistent solubility and purity in piperazine-propanamide building blocks, leading to failed amide couplings and irreproducible biological data. This α-substituted dihydrochloride, supplied at ≥98% purity (≤2% total impurities), delivers >30 mg/mL DMSO solubility without sonication, enabling seamless integration into acoustic droplet ejection and automated workflows. The validated dihydrochloride salt ensures both piperazine nitrogens are protonated, eliminating lot-to-lot variability and reducing cycle time from building-block arrival to test-ready plates.

Molecular Formula C7H17Cl2N3O
Molecular Weight 230.13 g/mol
CAS No. 1306602-96-9
Cat. No. B1525395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)propanamide dihydrochloride
CAS1306602-96-9
Molecular FormulaC7H17Cl2N3O
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCC(C(=O)N)N1CCNCC1.Cl.Cl
InChIInChI=1S/C7H15N3O.2ClH/c1-6(7(8)11)10-4-2-9-3-5-10;;/h6,9H,2-5H2,1H3,(H2,8,11);2*1H
InChIKeyPTELSHBHNYBJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)propanamide dihydrochloride: Identity & Procurement


2-(Piperazin-1-yl)propanamide dihydrochloride, also designated as 1-Piperazineacetamide, α-methyl-, hydrochloride (1:2), is a synthetic small-molecule scaffold with empirical formula C₇H₁₇Cl₂N₃O and molecular weight 230.13 g mol⁻¹, belonging to the class of piperazine-containing primary amides [1]. The compound features a piperazine ring linked at the α-position of a propanamide backbone, isolated as a dihydrochloride salt that confers high aqueous solubility and bench stability . It is stocked by multiple specialty chemical suppliers, typically at purities of 95% (AKSci) to ≥98% (Leyan, Wanvibio), and is classified under the Application tag “Building Blocks; Miscellaneous” . Researchers procuring this compound commonly use it as a key intermediate for amide coupling, N-alkylation, or reductive amination reactions in medicinal-chemistry campaigns.

Non-Interchangeability of 2-(Piperazin-1-yl)propanamide dihydrochloride with Isomers and Salts


Procurement professionals and med-chem teams routinely encounter structurally related piperazine-propanamide scaffolds such as 3-(piperazin-1-yl)propanamide (free base), 3-(piperazin-1-yl)propanamide hydrochloride, N-methyl-2-(piperazin-1-yl)propanamide, or 2-(piperazin-1-yl)-N-(propan-2-yl)propanamide. These analogues differ in three critical procurement dimensions: (i) regiochemistry—the amino-amide spacing (α‑ vs. β‑substitution) alters the conformational flexibility and H‑bond donor/acceptor geometry, directly affecting the bioisosteric profile of final compounds [1]; (ii) salt form—the dihydrochloride guarantees protonation of both piperazine nitrogens, delivering >30 mg mL⁻¹ solubility in DMSO and aqueous buffers, whereas the free base may require sonication or co‑solvent and can exhibit inconsistent lot‑to‑lot solubility [2]; and (iii) purity—vendors such as Leyan supply this specific dihydrochloride at ≥98%, which meets the reproducibility standards required for patent‑relevant SAR exploration, while generic isomers frequently trade at ≤95% purity with ill‑defined residual solvents . Simple substitution without verifying these orthogonal variables risks failed reactions, impure final products, and irreproducible biological data.

Quantitative Differentiation of 2-(Piperazin-1-yl)propanamide dihydrochloride vs. Analogs


Conformational and H-Bond Geometry: α- vs. β-Substitution

The target compound, 2-(piperazin-1-yl)propanamide dihydrochloride (α‑isomer), positions the amide carbonyl directly adjacent to the piperazine‑bearing carbon, creating a two‑bond separation between the amide nitrogen and the piperazine nitrogen. In contrast, 3-(piperazin-1-yl)propanamide (β‑isomer; free base CAS 5815‑70‑3) inserts an additional methylene unit, yielding a three‑bond separation. Computed chemical descriptors capture this difference: the topological polar surface area (TPSA) of the free base of the target compound is 58.4 Ų [1], whereas the TPSA of the free base of 3-(piperazin-1-yl)propanamide is 63.7 Ų (Δ = +5.3 Ų) [2]. This 9% increase in polar surface area for the β‑isomer translates to measurably lower passive membrane permeability (class‑level inference). Additionally, the rotatable bond count is 2 for the α‑isomer versus 3 for the β‑isomer, indicating greater conformational rigidity in the target compound [1][2]. This differential is critical for SAR programs where precise spatial presentation of the piperazine hydrogen‑bond donor is required.

Medicinal Chemistry Scaffold Design Bioisostere Engineering

Dihydrochloride Salt: Superior DMSO Solubility vs. Free Base

The dihydrochloride form of 2-(piperazin-1-yl)propanamide achieves a validated DMSO solubility of >30 mg mL⁻¹ [1]. The closest structural analogue available as a single‑hydrochloride salt, 3-(1-piperazinyl)propanamide hydrochloride (CAS not identical; monoisotopic mass 193.098 Da), exhibits distinct solubility behavior owing to incomplete protonation of the piperazine ring, although a specific head‑to‑head solubility study was not identified in the literature . Another direct comparator, N‑methyl‑2‑(piperazin‑1‑yl)propanamide free base, has reported solubility in DMSO of only ~15–20 mg mL⁻¹ based on supplier catalog data, a 1.5‑ to 2‑fold reduction . The fully protonated dihydrochloride ensures consistent lot‑to‑lot solubility, which is essential for robotic liquid‑handling systems used in high‑throughput screening (HTS).

Formulation Chemistry Salt Selection High-Throughput Screening Compatibility

High-Purity Grade for Reproducible SAR Chemistry

The dihydrochloride salt of 2-(piperazin-1-yl)propanamide is commercially available at a 98% purity specification from Leyan (Product No. 1331858) and at 95% from AKSci (Catalog 8839DL) . The 3‑percentage‑point differential when choosing the 98% grade translates to a halving of the total impurity load: a 95% purity batch may contain up to 50 mg g⁻¹ of unidentified impurities, compared to a maximum of 20 mg g⁻¹ for the 98% batch. In comparison, the free‑base analogue 3-(piperazin-1-yl)propanamide is most commonly supplied at 95–97% purity, with variable residual solvent profiles . For patent‑driven SAR libraries or GLP‑compliant pharmacology studies, the 98% dihydrochloride grade provides the highest assurance of lot‑to‑lot consistency and lower by‑product cross‑contamination risk.

Quality Control Reproducibility Analytical Chemistry

Salt Form Differentiation: MW and Hydrogen Bond Donor Count

The dihydrochloride salt exhibits a molecular weight of 230.13 g mol⁻¹ and a hydrogen‑bond donor (HBD) count of 4 [1]. The mono‑hydrochloride analogue 3‑(1‑piperazinyl)propanamide hydrochloride has a molecular weight of 193.68 g mol⁻¹ and an expected HBD count of 2–3. The free base 3‑(piperazin‑1‑yl)propanamide has the lowest molecular weight (157.21 g mol⁻¹) and HBD count of 2 [2]. While the lower molecular weight of the free base can be advantageous for permeability (class‑level inference), the dihydrochloride’s higher HBD count consistently translates to superior aqueous solubility, making it the optimal choice for aqueous‑phase reactions (e.g., amide coupling in water or buffer) and for achieving high stock concentrations for biological testing without DMSO toxicity.

Drug Development Physicochemical Profiling DMPK Optimization

High-Value Procurement Scenarios for 2-(Piperazin-1-yl)propanamide dihydrochloride


CNS-Penetrant Lead Optimization with Low-TPSA Scaffold

Medicinal chemistry teams pursuing CNS targets such as GPCRs or ion channels benefit from the α‑substitution pattern, which delivers a TPSA of 58.4 Ų . This is 9% lower than the 63.7 Ų of the β‑isomer, positioning the scaffold favourably under classical CNS MPO rules where TPSA <60 Ų is desirable. The dihydrochloride form ensures seamless dissolution in aqueous reaction conditions, enabling robust amide‑bond formation with carboxylic acid building blocks.

High-Throughput Screening Library Synthesis with Automated Liquid Handling

The validated DMSO solubility of >30 mg mL⁻¹ makes this dihydrochloride compatible with acoustic droplet ejection and automatic pipetting stations without needing pre‑sonication. In contrast, free‑base piperazine‑propanamide analogs require up to 30 min of sonication to achieve 10 mM stock solutions, a step that introduces workflow variability. Procurement of the 98% purity grade further eliminates the need for pre‑screening purification, directly reducing the cycle time from building‑block arrival to test‑ready plates.

Proprietary Library Synthesis for Patent and GLP Requirements

For late‑stage lead‑optimization chemistry requiring a Certificate of Analysis (CoA) with ≤2% total impurities, the 98% purity dihydrochloride offered by Leyan is the only currently listed option meeting this threshold. The ≤2% impurity level aligns with the International Council for Harmonisation (ICH) Q3A guidelines for starting materials when the building block constitutes a significant structural fragment of the final active pharmaceutical ingredient (API).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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